1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a quinoline core substituted with a fluorophenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling with Piperazine: The final step involves coupling the quinoline derivative with piperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of substituted quinoline or piperazine derivatives.
Scientific Research Applications
1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the quinoline core.
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in substituents.
Uniqueness
1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is unique due to its combination of a quinoline core, fluorophenyl group, and piperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20FN3O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H20FN3O2/c1-15(27)25-10-12-26(13-11-25)22(28)19-14-21(16-6-8-17(23)9-7-16)24-20-5-3-2-4-18(19)20/h2-9,14H,10-13H2,1H3 |
InChI Key |
AQSWEGVCJDXHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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